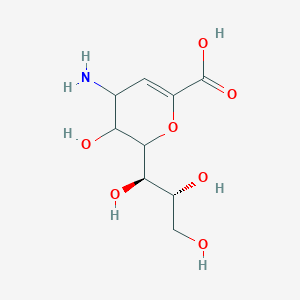
腺苷 2'-磷酸 5'-硫酸酯,四锂盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 2'-phosphate 5'-phosphosulfate,tetra lithium salt (APS) is an important biochemical compound that has a wide range of applications in scientific research. It is commonly used as a substrate in enzymatic reactions and as a cofactor in biochemical studies. APS has been extensively studied, and its biochemical and physiological effects have been well-documented.
科学研究应用
酶联生物发光测定
腺苷 5'-磷酸硫酸酯用于酶联生物发光测定,用于定量腺苷三磷酸 (ATP) 和焦磷酸 {svg_1}。该应用在细胞代谢和能量传递研究等生物学研究的各个领域都至关重要。
萤火虫荧光素酶测定中的 ATP 扩增
腺苷 5'-磷酸硫酸酯作为腺苷三磷酸 (ATP) 硫酸化酶的底物,以完成 PP (i) 再循环回路,用于在萤火虫荧光素酶 ATP 发光测定中进行指数级 ATP 扩增 {svg_2}。这在生物发光研究以及生物系统中能量传递机制的研究中特别有用。
依赖焦磷酸再生的检测测定
类似于其在 ATP 扩增中的作用,腺苷 5'-磷酸硫酸酯也用于其他依赖焦磷酸再生的检测测定 {svg_3}。这些测定在涉及焦磷酸生成或消耗的各种生化反应研究中很重要。
P2Y1 受体的竞争性拮抗剂
腺苷 2',5'-二磷酸是 P2Y1 受体的竞争性拮抗剂 {svg_4}。该应用在药理学研究中很重要,特别是在嘌呤能信号传导及其在各种生理和病理过程中的作用的研究中。
血小板 P2X1 离子通道的非选择性拮抗剂
腺苷 2',5'-二磷酸也作为血小板 P2X1 离子通道的非选择性拮抗剂 {svg_5}。这与血小板功能的研究以及针对与血小板活性异常相关的疾病的治疗策略的开发有关。
亲和层析纯化酶
腺苷 2',5'-二磷酸可用于制备腺苷 2',5'-二磷酸琼脂糖,用于亲和层析纯化酶,如 NADPH-细胞色素 P450 还原酶和谷胱甘肽还原酶 {svg_6}。该应用在生物化学研究中的蛋白质纯化程序中至关重要。
作用机制
Target of Action
Adenosine 2’-phosphate 5’-phosphosulfate, tetra lithium salt, also known as PAPS, is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3′ position and has a sulfate group attached to the 5′ phosphate . It primarily targets sulfotransferases (STs) , and it is also known to interact with bifunctional 3’-phosphoadenosine 5’-phosphosulfate synthase 1 and ATP sulfurylase (Sulfate adenylyltransferase) .
Mode of Action
PAPS acts as a sulfate donor and serves as a substrate for sulfotransferases (STs) . It is produced by the action of ATP sulfurylase on sulfate ions after sulfate uptake . In this process, PAPS donates a sulfate group to the acceptor molecule during the sulfotransferase-catalyzed reaction, resulting in the transfer of the sulfate group to the target molecule .
Biochemical Pathways
PAPS is an integral part of sulfation pathways . It is synthesized by organisms via the phosphorylation of adenosine 5′-phosphosulfate (APS), an intermediary metabolite . In humans, such reaction is performed by bifunctional 3′-phosphoadenosine 5′-phosphosulfate synthases (PAPSS1 and PAPSS2) using ATP as the phosphate donor . The sulfation process facilitated by PAPS is crucial for the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.
Pharmacokinetics
It is known that paps is endogenously synthesized in the cytoplasm and nucleus in animal cells, and in the cytoplasm and plastids of plant cells . This suggests that PAPS is likely to be well-distributed within cells where it is synthesized.
Result of Action
The primary result of PAPS action is the sulfation of target molecules . This biochemical modification can significantly alter the function, activity, and stability of the target molecules. For instance, sulfation can enhance or reduce the activity of hormones and neurotransmitters, or it can facilitate the detoxification and excretion of drugs and xenobiotic compounds .
Action Environment
The action of PAPS is influenced by various environmental factors. For instance, the availability of sulfate ions and ATP can affect the synthesis of PAPS . Additionally, the activity of sulfotransferases, which utilize PAPS as a substrate, can be influenced by various factors such as pH, temperature, and the presence of cofactors or inhibitors
未来方向
属性
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonatooxyoxolan-2-yl]methoxysulfonyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O13P2S.4Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22;;;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJNPMPIUNGDA-KWIZKVQNSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Li4N5O13P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

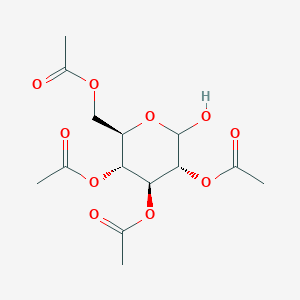

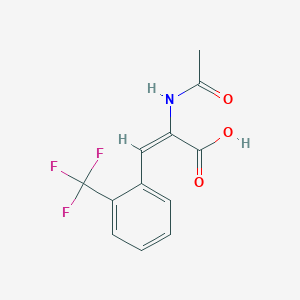
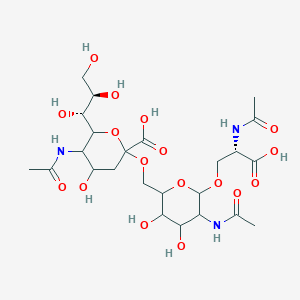
![6-[(2R,3R,4R,5R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1139653.png)
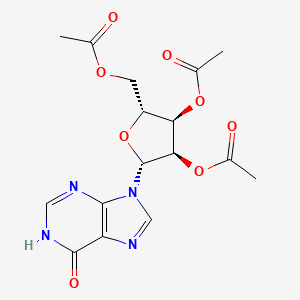



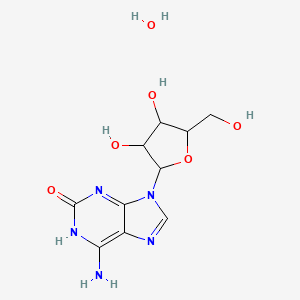


![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
